
N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties . This compound features a quinazoline core with a pyridine ring and a cyclooctyl group, making it a unique structure with potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of anthranilic acid with cyclooctylamine and pyridine-3-carboxaldehyde under reflux conditions in the presence of a catalyst such as polyphosphoric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EGFR, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also interact with other molecular targets, contributing to its broad spectrum of biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another heterocyclic compound with similar biological activities.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its potent EGFR inhibition.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness
N-Cyclooctyl-2-(pyridin-3-YL)quinazolin-4-amine stands out due to its unique cyclooctyl group, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature differentiates it from other quinazoline derivatives and may contribute to its distinct biological activities .
Propriétés
Formule moléculaire |
C21H24N4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-cyclooctyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C21H24N4/c1-2-4-10-17(11-5-3-1)23-21-18-12-6-7-13-19(18)24-20(25-21)16-9-8-14-22-15-16/h6-9,12-15,17H,1-5,10-11H2,(H,23,24,25) |
Clé InChI |
KPHDEGYZCGJLCL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
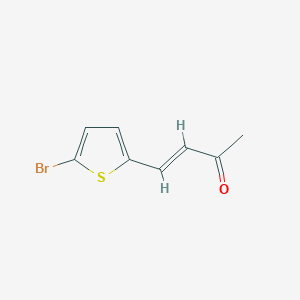
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
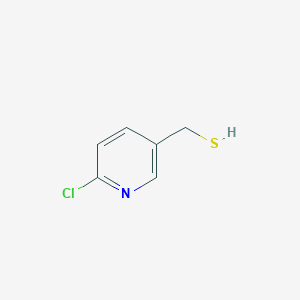
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
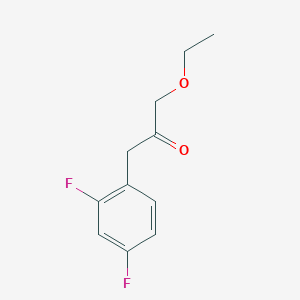

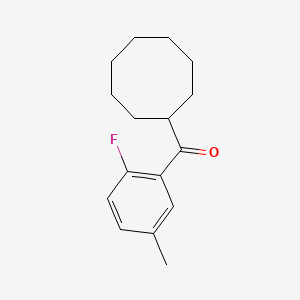
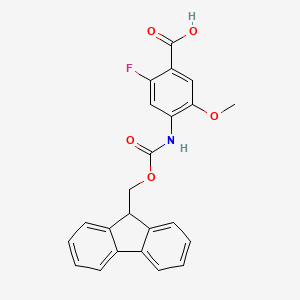
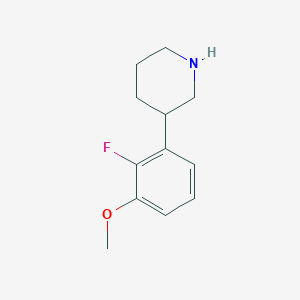
![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
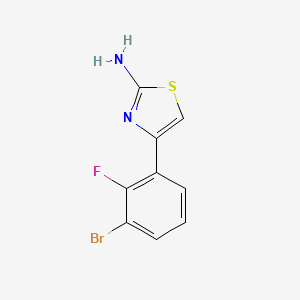
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)
